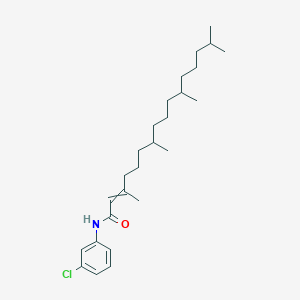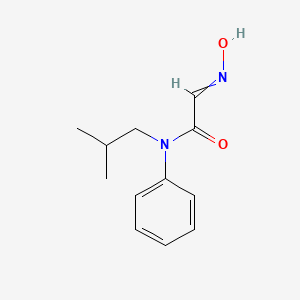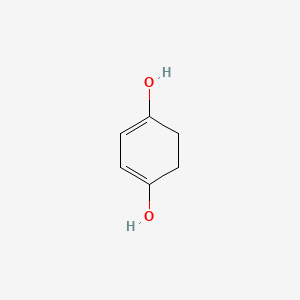
1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methylsulfanyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it can interact with cellular receptors and signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole
- 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-ylamine
- 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-thiol
Uniqueness
1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
63479-82-3 |
|---|---|
Molecular Formula |
C9H9ClN4S |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9ClN4S/c1-15-9-12-8(11)14(13-9)7-4-2-6(10)3-5-7/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
GCHOSTNMAIMQPU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=N1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



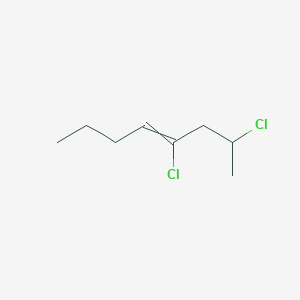
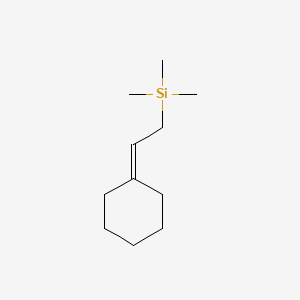
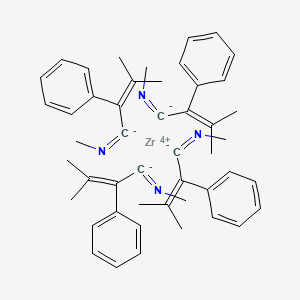
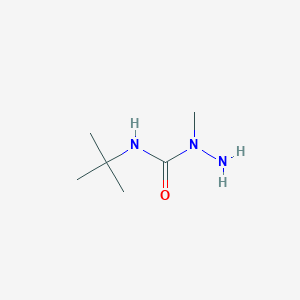

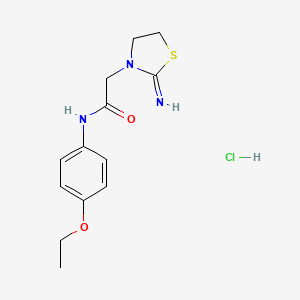
![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)

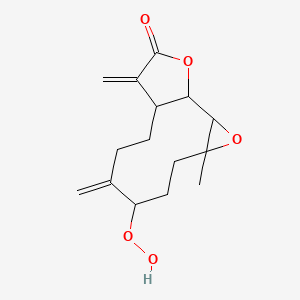
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
